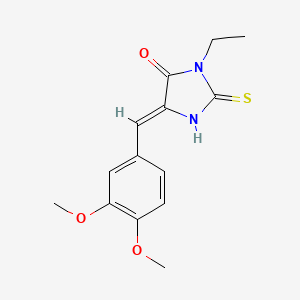![molecular formula C10H8BrN5S B10947446 {[4-amino-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B10947446.png)
{[4-amino-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-AMINO-5-(2-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a bromophenyl group, and a sulfanyl methyl cyanide group attached to the triazole ring
Preparation Methods
The synthesis of {[4-AMINO-5-(2-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with appropriate carbonyl compounds.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Sulfanyl Methyl Cyanide Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced, followed by the addition of a cyanide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
{[4-AMINO-5-(2-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which may have unique properties and applications.
Scientific Research Applications
{[4-AMINO-5-(2-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials such as polymers and nanomaterials with specific properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Biological Research: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of {[4-AMINO-5-(2-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl methyl cyanide group can participate in nucleophilic or electrophilic reactions, modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to {[4-AMINO-5-(2-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE include other triazole derivatives such as:
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound lacks the bromophenyl group and has different biological activities.
4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.
4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: The presence of a chlorine atom instead of bromine results in different chemical and biological properties.
Properties
Molecular Formula |
C10H8BrN5S |
|---|---|
Molecular Weight |
310.18 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C10H8BrN5S/c11-8-4-2-1-3-7(8)9-14-15-10(16(9)13)17-6-5-12/h1-4H,6,13H2 |
InChI Key |
UILPRCIATXDOBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4-(1H-indol-3-yl)butanamide](/img/structure/B10947369.png)
![11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-thiophen-2-ylmethyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B10947370.png)
![2,4-dichloro-N,N-diethyl-5-[(2-methylpiperidin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B10947372.png)

![Methyl 9-methyl-2-{5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10947403.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10947415.png)
![Ethyl 9-methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10947422.png)
![[4-(3,4-Dichlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone](/img/structure/B10947427.png)
![ethyl 5-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B10947441.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10947449.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B10947453.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide](/img/structure/B10947461.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B10947467.png)

